

Physicochemical Characteristics of 6-Amino-5-nitrosouracil-¹³C₂: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Amino-5-nitrosouracil-13C2

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 6-Amino-5-nitrosouracil-¹³C₂. Designed for researchers, scientists, and professionals in drug development, this document details available data, outlines experimental protocols, and presents key information in a structured format to support further research and application.

Core Physicochemical Properties

6-Amino-5-nitrosouracil-¹³C₂ is a stable, isotopically labeled derivative of 6-amino-5-nitrosouracil, a molecule with structural similarities to uracil. The incorporation of two carbon-13 isotopes enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating detailed studies of metabolic pathways and drug interactions.^[1] Due to a lack of specific experimental data for the ¹³C₂ labeled variant, the following tables summarize data for the unlabeled compound and its close analogs, which are expected to have very similar physicochemical properties.

Table 1: General Physicochemical Data

Property	Value	Source
Molecular Formula	C ₄ H ₄ N ₄ O ₃ (unlabeled)	[2]
Molecular Weight	156.10 g/mol (unlabeled)	[2]
184.15 g/mol (1,3-dimethyl analog)	[3][4]	
Appearance	Violet solid/powder (methylated analog)	[5]
Melting Point	>300 °C (1-methyl analog)	
>350 °C (3-methyl analog)	[5]	
Solubility	>27.6 µg/mL at pH 7.4 (1,3-dimethyl analog)	[3]
Slightly soluble in DMSO and Methanol (3-methyl analog)	[5]	
Storage	Room temperature, protected from light and moisture.	[6]

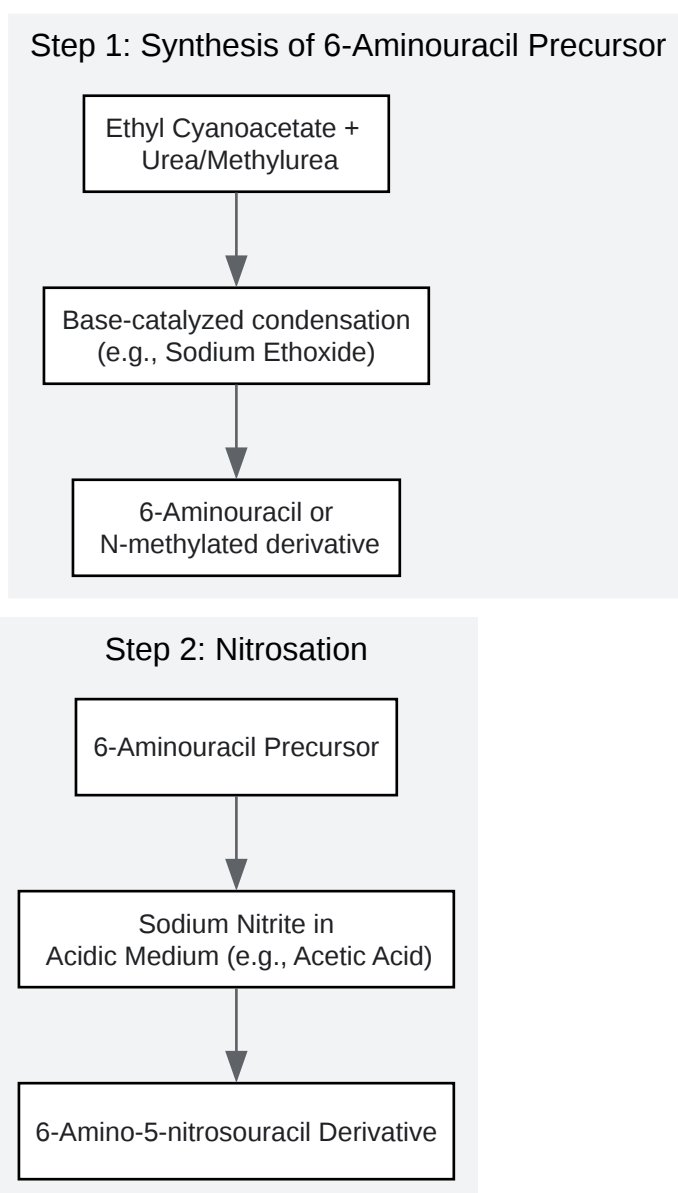
Table 2: Spectroscopic Data (for related compounds)

Spectroscopic Technique	Characteristic Features	Source
FTIR (cm ⁻¹)	N-H Stretch: 3500 - 3300C=O Stretch: 1750 - 1650N=O Stretch: 1600 - 1500C=C Stretch: 1680 - 1600C-N Stretch: 1350 - 1250	[7]
UV-Vis (λ _{max})	~315 nm and ~530 nm in Methanol/Ethanol	[7]
¹ H NMR (DMSO-d ₆)	Data for 6-Amino-1,3-dimethyl- 5-nitrosouracil is available as a reference.	[7]
¹³ C NMR	No specific data available for the labeled compound.	[8]
Mass Spectrometry	Calculated m/z for [M] ⁺ of 6- Amino-5-nitroso-3- methyluracil: 170.04399	[7]

Synthesis and Experimental Protocols

The synthesis of 6-amino-5-nitrosouracil derivatives generally follows a two-step process: the synthesis of a 6-aminouracil precursor, followed by nitrosation at the C5 position.[9]

Workflow for the Synthesis of 6-Amino-5-nitrosouracil Derivatives



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Caption: General synthetic workflow for 6-amino-5-nitrosouracil derivatives.

Detailed Experimental Protocol: Nitrosation of 6-Aminouracil

This protocol is adapted from the synthesis of related 6-amino-5-nitrosouracil compounds.[5][9]

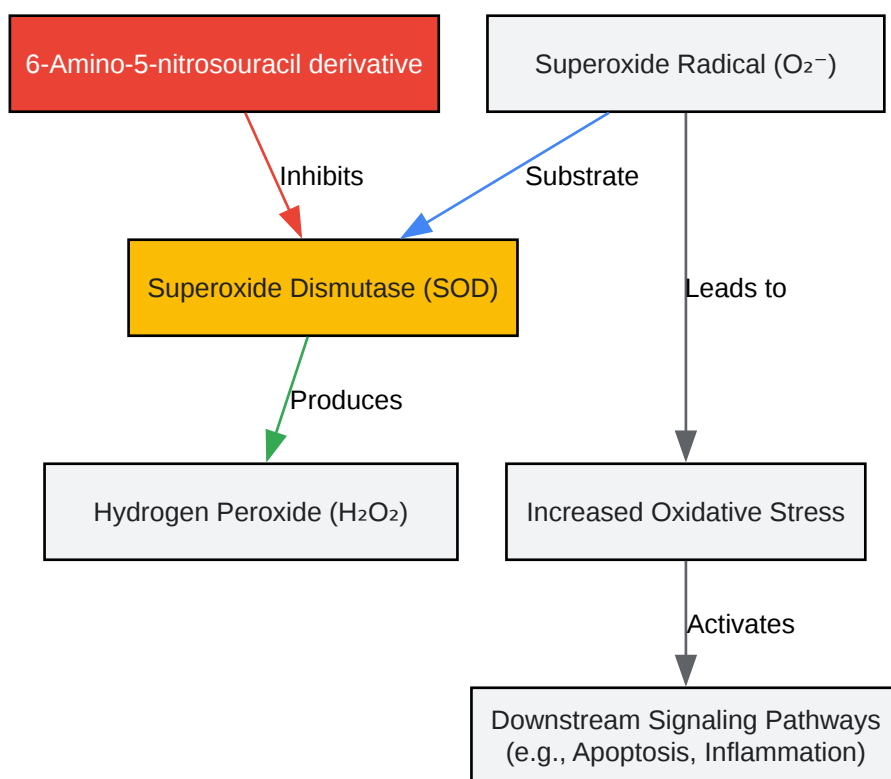
- **Dissolution:** Dissolve the 6-aminouracil precursor in a suitable solvent, such as glacial acetic acid or hot aqueous solution.
- **Cooling:** Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction.
- **Addition of Nitrosating Agent:** Slowly add a solution of sodium nitrite in water to the cooled solution with constant stirring. The molar ratio of the precursor to sodium nitrite is typically around 1:1.1.
- **Reaction:** Continue stirring the mixture at a low temperature (0-5 °C) for 1-2 hours. A colored precipitate of the 6-amino-5-nitrosouracil product should form.
- **Isolation:** Collect the precipitate by filtration.
- **Washing:** Wash the product with cold water, followed by a small amount of a cold organic solvent like ethanol, to remove impurities.
- **Drying:** Dry the final product under vacuum.

Biological Activity and Signaling Pathways

Derivatives of 6-amino-5-nitrosouracil have shown potential biological activities, including antitumor and antimicrobial properties.^[1] One methylated analog, 6-amino-5-nitroso-3-methyluracil, has been identified as a potential inhibitor of Superoxide Dismutase (SOD).^[5] SOD is a crucial enzyme in the antioxidant defense system, catalyzing the dismutation of superoxide radicals (O_2^-) into molecular oxygen (O_2) and hydrogen peroxide (H_2O_2).^[5]

Potential Signaling Pathway Affected by SOD Inhibition

The inhibition of SOD can lead to an increase in superoxide radicals, which can induce oxidative stress and affect downstream signaling pathways.



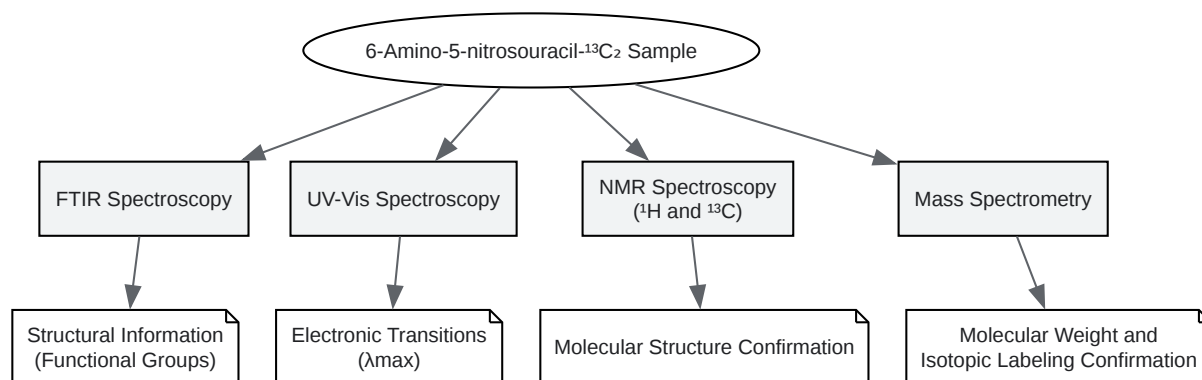
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Caption: Potential signaling pathway affected by SOD inhibition.

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic analysis of 6-amino-5-nitrosouracil derivatives, which can be adapted for the $^{13}C_2$ labeled compound.

Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic characterization of the compound.

UV-Visible (UV-Vis) Spectroscopy Protocol[8]

- **Instrumentation:** Use a standard UV-Vis spectrophotometer.
- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). Adjust the concentration to achieve an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:** Scan the sample over a wavelength range of approximately 200-800 nm to identify the maximum absorbance wavelengths (λ_{max}).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol[8]

- **Instrumentation:** Use an NMR spectrometer (e.g., 300 MHz or higher).
- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra. The presence of the ¹³C₂ label will result in specific splitting patterns and enhanced signals in the ¹³C spectrum, which can be used to confirm the position of the labels.

This guide provides a foundational understanding of 6-Amino-5-nitrosouracil- $^{13}\text{C}_2$, leveraging available data from closely related compounds to offer insights into its characteristics and handling. Further experimental validation on the labeled compound is recommended to establish its specific properties.

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